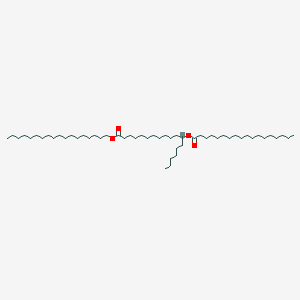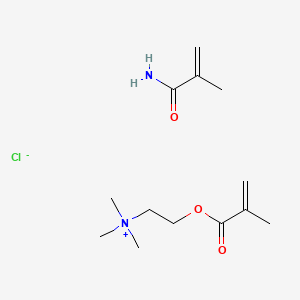
(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate
Übersicht
Beschreibung
(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate, also known as FPEITC, is a compound that has gained significant attention in the field of scientific research in recent years. FPEITC is a member of the isothiocyanate family, which is known for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate is not fully understood. However, it is believed that (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate exerts its therapeutic effects through the modulation of various signaling pathways. (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is believed to be due to the activation of the caspase cascade, which is involved in the regulation of apoptosis. (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has also been found to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. In addition, (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has been shown to modulate the expression of various genes involved in the regulation of inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects at low concentrations. However, (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has some limitations for lab experiments. It is unstable in aqueous solutions and can decompose rapidly, which can affect the accuracy of experimental results. In addition, (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has low solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate. One area of research is the development of novel (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate derivatives with improved stability and solubility. Another area of research is the investigation of the synergistic effects of (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate with other anti-cancer agents. In addition, the potential use of (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate in combination with other therapeutic modalities, such as radiation therapy and immunotherapy, should be explored.
Conclusion
In conclusion, (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate is a compound with significant therapeutic potential. It exhibits anti-cancer, anti-inflammatory, and anti-microbial activities, and has been extensively studied for its potential therapeutic properties. (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of novel (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate derivatives and the investigation of its synergistic effects with other anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In particular, (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has been found to be effective against breast cancer, prostate cancer, and colon cancer cells. (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
1-fluoro-4-[(1R)-1-isothiocyanatoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMBAXGHCKMDES-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426816 | |
| Record name | (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate | |
CAS RN |
737000-82-7 | |
| Record name | (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



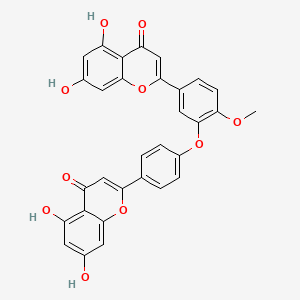
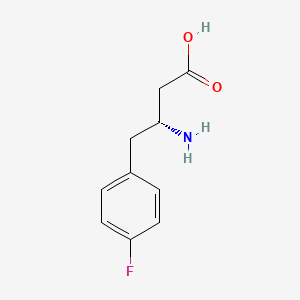
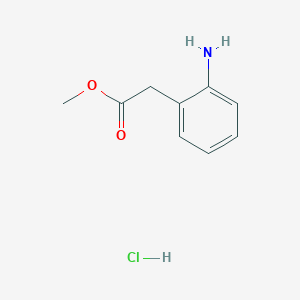
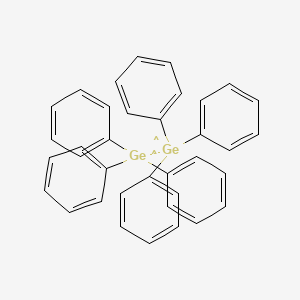
![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)
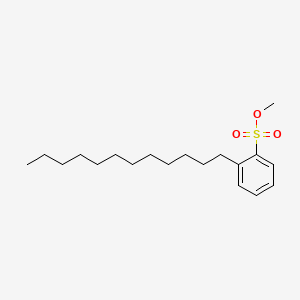

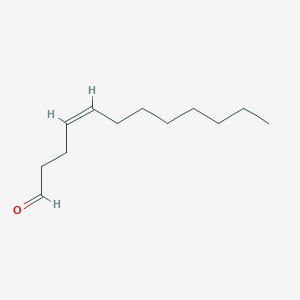


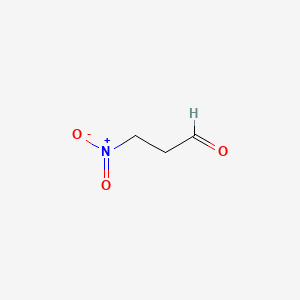
![N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1599392.png)
